An In-depth Technical Guide to 7-oxoheptyl acetate (CAS 29425-54-5)
An In-depth Technical Guide to 7-oxoheptyl acetate (CAS 29425-54-5)
Introduction: Understanding 7-oxoheptyl acetate
7-oxoheptyl acetate, also known as 7-acetoxyheptanal, is a bifunctional organic molecule featuring both an aldehyde and an ester moiety.[1][2] Its structure makes it a valuable intermediate in organic synthesis and a compound of significant interest in the field of chemical ecology, particularly as a synthetic pheromone.[3] Pheromones are chemical signals used by insects for communication, including mate attraction, and their synthetic analogues are critical tools for pest management, monitoring, and ecological studies.[4] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, and applications of 7-oxoheptyl acetate, offering field-proven insights for its practical use.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's properties is foundational to its application. This section details the known and predicted characteristics of 7-oxoheptyl acetate.
Chemical Identity and Computed Properties
Correctly identifying a chemical is the first step in any research endeavor. The fundamental identifiers and computed molecular properties for 7-oxoheptyl acetate are summarized below.
| Property | Value | Source |
| CAS Number | 29425-54-5 | [1][2] |
| IUPAC Name | 7-oxoheptyl acetate | [1][2] |
| Synonyms | 7-acetoxyheptanal, Heptanal, 7-(acetyloxy)- | [1] |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| Canonical SMILES | CC(=O)OCCCCCCC=O | [1][2] |
| InChIKey | XQZFZMLSXDDOGF-UHFFFAOYSA-N | [1][2] |
Experimental and Predicted Physical Properties
Experimental data for 7-oxoheptyl acetate is not widely published. However, we can predict its properties based on its structure and compare them to the analogous compound, heptyl acetate (CAS 112-06-1), which lacks the terminal aldehyde. The presence of the polar aldehyde group in 7-oxoheptyl acetate is expected to increase its boiling point and density compared to heptyl acetate.
| Property | 7-oxoheptyl acetate (Predicted/Reported) | Heptyl Acetate (Experimental, for comparison) | Rationale for Prediction |
| Physical State | Liquid at STP (Predicted) | Colorless Liquid[5] | Similar molecular weight and structure. |
| Boiling Point | >193 °C at 760 mmHg (Predicted) | 192-193 °C at 760 mmHg[5][6] | The aldehyde group increases polarity and intermolecular dipole-dipole interactions, raising the boiling point. |
| Density | >0.87 g/cm³ at 20°C (Predicted) | 0.862 - 0.872 g/cm³[6] | Increased polarity and potential for packing due to the aldehyde function should slightly increase density. |
| Refractive Index | >1.417 at 20°C (Predicted) | 1.411-1.417[5] | The additional oxygen atom in the aldehyde group will likely increase the refractive index. |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, acetone, hydrocarbons); limited solubility in water.[7] | Soluble in alcohol, ether; insoluble in water.[5] | The long alkyl chain dominates, conferring organic solvent solubility. The polar heads (ester and aldehyde) allow for limited water solubility. |
Spectroscopic Profile
The IR spectrum provides a direct fingerprint of the functional groups present. For 7-oxoheptyl acetate, two distinct carbonyl (C=O) stretching frequencies are the most telling features.
-
Aldehyde C=O Stretch: A strong, sharp peak is expected around 1725-1740 cm⁻¹ .
-
Ester C=O Stretch: A strong, sharp peak is expected around 1735-1750 cm⁻¹ . Often, these two peaks may overlap, resulting in a single, broad, and very intense absorption band.
-
Aldehyde C-H Stretch: Two weak, but characteristic, peaks are anticipated near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is a strong indicator of an aldehyde.
-
Ester C-O Stretch: A strong peak in the 1200-1250 cm⁻¹ region is characteristic of the C-O single bond stretch of the acetate group.
-
Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ will be present, corresponding to the sp³ hybridized C-H bonds of the methylene and methyl groups.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~9.8 ppm (t, 1H): The aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.
-
δ ~4.05 ppm (t, 2H): The methylene protons adjacent to the ester oxygen (-CH₂-OAc).
-
δ ~2.45 ppm (dt, 2H): The methylene protons alpha to the aldehyde carbonyl (-CH₂-CHO).
-
δ ~2.05 ppm (s, 3H): The methyl protons of the acetate group (-OAc).
-
δ ~1.3-1.7 ppm (m, 8H): A complex multiplet corresponding to the remaining four methylene groups in the alkyl chain.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~202.5 ppm: The aldehyde carbonyl carbon (-C HO).
-
δ ~171.0 ppm: The ester carbonyl carbon (-OC =O).
-
δ ~64.5 ppm: The methylene carbon attached to the ester oxygen (-C H₂-OAc).
-
δ ~44.0 ppm: The methylene carbon alpha to the aldehyde carbonyl (-C H₂-CHO).
-
δ ~21.0 ppm: The methyl carbon of the acetate group (-O₂C-C H₃).
-
δ ~22.0-34.0 ppm: Several peaks corresponding to the remaining methylene carbons in the alkyl chain.
Synthesis and Purification
A robust and reproducible synthesis protocol is paramount for obtaining high-purity material for research. A logical and efficient pathway to 7-oxoheptyl acetate involves a two-step process starting from a symmetrical diol. This approach ensures good control over the introduction of each functional group.
Proposed Synthetic Pathway
The synthesis can be logically approached by first performing a mono-acetylation of a C7 diol, followed by the selective oxidation of the remaining primary alcohol to the aldehyde.
Caption: Proposed two-step synthesis of 7-oxoheptyl acetate.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate from Step 1 provides a quality control checkpoint before proceeding.
Step 1: Synthesis of 7-hydroxyheptyl acetate (Intermediate)
-
Rationale: Mono-acetylation is achieved by using a stoichiometric amount of acetic anhydride. The primary alcohol is a nucleophile that attacks one of the carbonyls of the anhydride. Pyridine acts as a mild base to neutralize the acetic acid byproduct. The reaction is started at a low temperature to control the rate and improve selectivity for the mono-substituted product.
-
Procedure:
-
To a solution of heptane-1,7-diol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add pyridine (1.2 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.05 equivalents) dropwise via a syringe over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-hydroxyheptyl acetate.
-
Purify the crude product via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure intermediate.
-
Step 2: Synthesis of 7-oxoheptyl acetate (Final Product)
-
Rationale: The selective oxidation of the primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation. Alternative modern methods include Swern or Dess-Martin periodinane (DMP) oxidation, which can offer milder conditions and easier workups.
-
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 equivalents) and celite in a round-bottom flask under an inert atmosphere, add a solution of 7-hydroxyheptyl acetate (1 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 7-oxoheptyl acetate.
-
Applications in Chemical Ecology
The primary application of 7-oxoheptyl acetate is in the field of chemical ecology as a synthetic insect pheromone.[3]
Pheromone for Lepidoptera
7-oxoheptyl acetate has been identified as an attractant for moths in the order Lepidoptera.[3] Acetates are common components of sex pheromones in many moth species, including significant agricultural pests like those in the Spodoptera genus (armyworms).[8][9] For instance, the fall armyworm (Spodoptera frugiperda) utilizes a blend of acetates and other compounds for mate location.[10] The bifunctional nature of 7-oxoheptyl acetate (aldehyde and ester) makes it a structurally interesting candidate for mimicking or synergizing natural pheromone blends.
Mechanism of Action and Use
-
Behavioral Role: As a pheromone component, 7-oxoheptyl acetate acts as a chemical messenger, attracting male moths to a source.[3] This attraction is highly specific and can be exploited for pest management.
-
Application in Pest Management:
-
Monitoring: Synthetic lures containing 7-oxoheptyl acetate can be placed in traps to monitor the presence, distribution, and population density of specific pest species.
-
Mating Disruption: Dispersing a high concentration of the synthetic pheromone in a field can confuse male moths, preventing them from locating females and disrupting the mating cycle.
-
Caption: Workflow for the application of 7-oxoheptyl acetate in pest management.
Analytical Methods and Quality Control
Ensuring the purity of 7-oxoheptyl acetate is crucial for its reliable use, especially in sensitive biological assays.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing the purity of volatile and semi-volatile compounds like 7-oxoheptyl acetate. GC separates the compound from any impurities (e.g., residual starting material, solvent, or byproducts), and the mass spectrometer provides a fragmentation pattern that confirms its identity.
-
Quantitative NMR (qNMR): Can be used to determine purity by integrating the ¹H NMR signals of the compound against a known amount of an internal standard.
-
Purity Specification: For research applications, a purity of >95% as determined by GC is generally recommended.
Safety and Handling
As a laboratory chemical, proper handling of 7-oxoheptyl acetate is essential.
-
Hazard Identification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20 °C) is recommended to prevent oxidation of the aldehyde group.
-
Spill and Disposal: Absorb spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste in accordance with local regulations.
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Journal of Pesticide Science. (n.d.). Synthesis of the sex pheromones of Spodoptera frugiperda (J. E, Smith). Retrieved from [Link]
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ResearchGate. (2005). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts. Retrieved from [Link]
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Schal Lab. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Retrieved from [Link]
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PubChem. (n.d.). Acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility, degree of acetylation, and distribution of acetyl groups in chitosan. Retrieved from [Link]
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